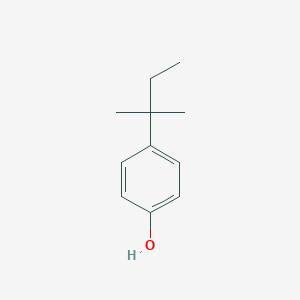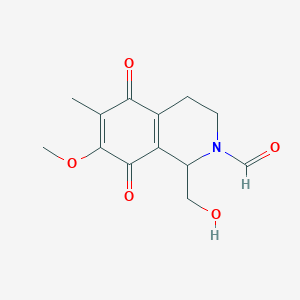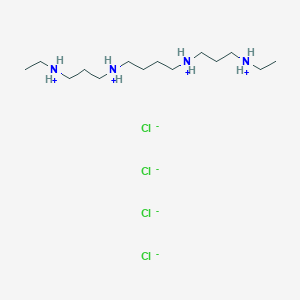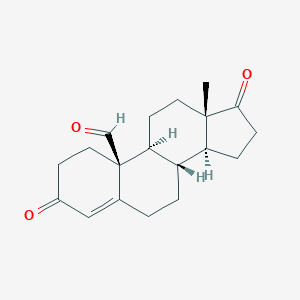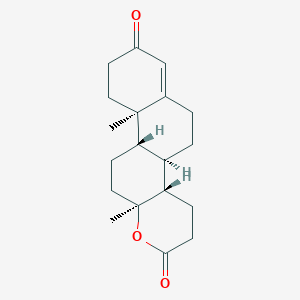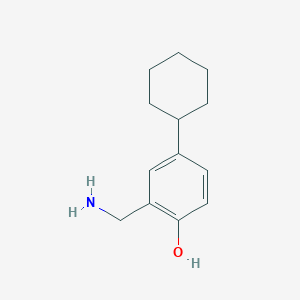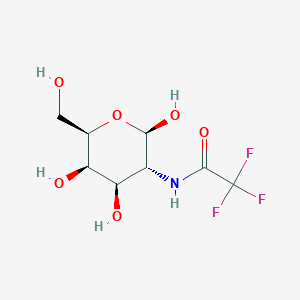
N-Trifluoroacetylgalactosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trifluoroacetylgalactosamine (TFA-GalNAc) is a chemical compound that has gained significant attention in the field of glycoscience. It is a derivative of GalNAc, which is a monosaccharide sugar that is found in various glycoproteins and glycolipids. TFA-GalNAc has been extensively studied for its potential applications in developing therapeutics for various diseases, including cancer, inflammation, and viral infections.
Applications De Recherche Scientifique
N-Trifluoroacetylgalactosamine has been extensively studied for its potential applications in developing therapeutics for various diseases. It has been shown to inhibit the activity of O-GlcNAcase, an enzyme that plays a crucial role in the regulation of cellular processes. Inhibition of O-GlcNAcase has been linked to the suppression of inflammation, cancer, and viral infections.
Mécanisme D'action
N-Trifluoroacetylgalactosamine inhibits the activity of O-GlcNAcase by binding to the active site of the enzyme. This results in the accumulation of O-GlcNAc modified proteins, which play a crucial role in the regulation of cellular processes. The accumulation of O-GlcNAc modified proteins has been linked to the suppression of inflammation, cancer, and viral infections.
Effets Biochimiques Et Physiologiques
N-Trifluoroacetylgalactosamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of O-GlcNAcase, which results in the accumulation of O-GlcNAc modified proteins. The accumulation of O-GlcNAc modified proteins has been linked to the suppression of inflammation, cancer, and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
N-Trifluoroacetylgalactosamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to be effective in inhibiting the activity of O-GlcNAcase. However, N-Trifluoroacetylgalactosamine has some limitations for lab experiments. It is a relatively new compound, and its potential side effects are not fully understood. It is also expensive, which may limit its use in large-scale experiments.
Orientations Futures
N-Trifluoroacetylgalactosamine has several potential future directions. It can be used in the development of therapeutics for various diseases, including cancer, inflammation, and viral infections. It can also be used in the development of diagnostic tools for the detection of O-GlcNAc modified proteins. Further research is needed to fully understand the potential applications of N-Trifluoroacetylgalactosamine and its mechanisms of action.
Conclusion:
In conclusion, N-Trifluoroacetylgalactosamine is a promising compound that has gained significant attention in the field of glycoscience. It has been extensively studied for its potential applications in developing therapeutics for various diseases, including cancer, inflammation, and viral infections. N-Trifluoroacetylgalactosamine inhibits the activity of O-GlcNAcase, which results in the accumulation of O-GlcNAc modified proteins. The accumulation of O-GlcNAc modified proteins has been linked to the suppression of inflammation, cancer, and viral infections. Further research is needed to fully understand the potential applications of N-Trifluoroacetylgalactosamine and its mechanisms of action.
Méthodes De Synthèse
The synthesis of N-Trifluoroacetylgalactosamine involves the reaction of GalNAc with trifluoroacetic anhydride (TFAA) in the presence of a base such as pyridine. The reaction results in the formation of N-Trifluoroacetylgalactosamine, which is a white crystalline powder. The purity of N-Trifluoroacetylgalactosamine can be improved by recrystallization and purification methods.
Propriétés
Numéro CAS |
117766-36-6 |
|---|---|
Nom du produit |
N-Trifluoroacetylgalactosamine |
Formule moléculaire |
C8H12F3NO6 |
Poids moléculaire |
275.18 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H12F3NO6/c9-8(10,11)7(17)12-3-5(15)4(14)2(1-13)18-6(3)16/h2-6,13-16H,1H2,(H,12,17)/t2-,3-,4+,5-,6-/m1/s1 |
Clé InChI |
ZXNYUXIMAXVSFN-VFUOTHLCSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)NC(=O)C(F)(F)F)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)NC(=O)C(F)(F)F)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)NC(=O)C(F)(F)F)O)O)O |
Synonymes |
N-trifluoro-GalNAc N-trifluoroacetylgalactosamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



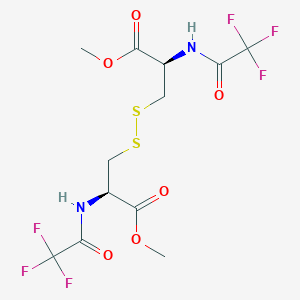
![Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI)](/img/structure/B45031.png)
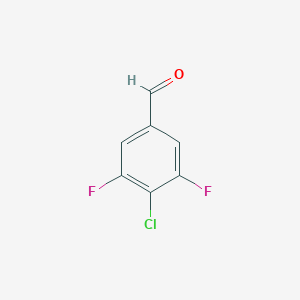
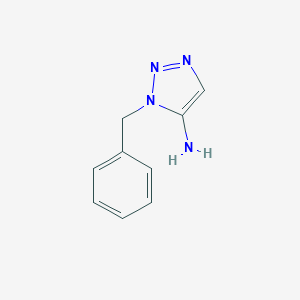
![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)
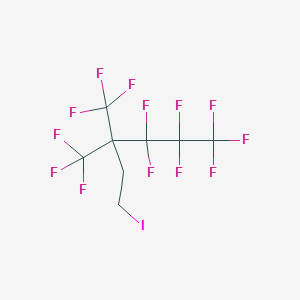
![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)
![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)
